

Application Note: Measuring IFN-gamma Release from α -Galactosylceramide Stimulated Splenocytes using ELISA

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Compound of Interest

Compound Name: *alpha-Galactosylceramide*

Cat. No.: *B1228890*

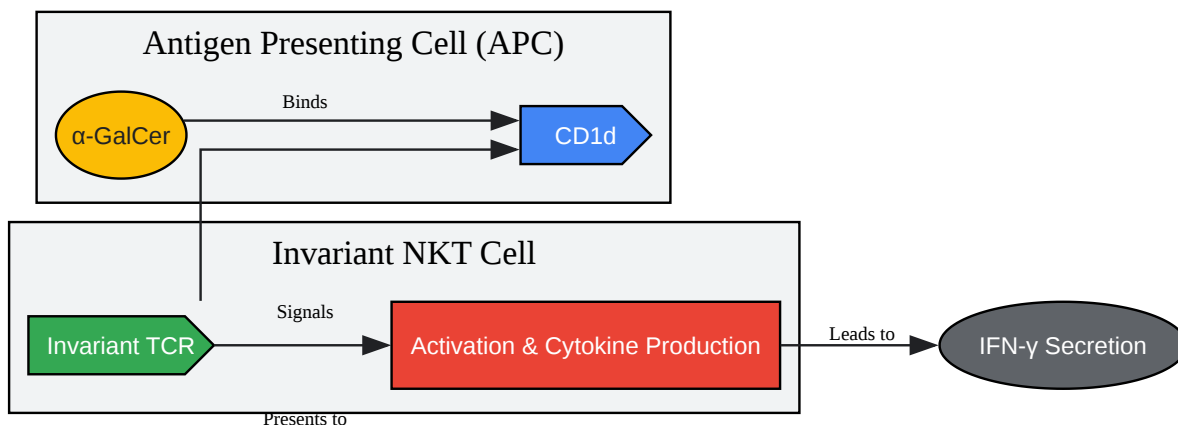
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Introduction

Alpha-Galactosylceramide (α -GalCer, KRN7000) is a potent synthetic glycolipid agonist that specifically activates invariant Natural Killer T (iNKT) cells.[1][2] iNKT cells are a unique subset of T lymphocytes that recognize glycolipid antigens presented by the non-classical MHC class I-like molecule, CD1d.[1][2] Upon activation by α -GalCer, iNKT cells rapidly produce a cascade of Th1 and Th2 cytokines, most notably Interferon-gamma (IFN- γ).[2][3] IFN- γ is a critical cytokine in mediating anti-tumor and anti-viral immune responses.[4] Therefore, quantifying IFN- γ production following α -GalCer stimulation is a key method for evaluating iNKT cell activity and the efficacy of immunomodulatory therapies. This document provides a detailed protocol for the isolation of murine splenocytes, stimulation with α -GalCer, and subsequent measurement of IFN- γ in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

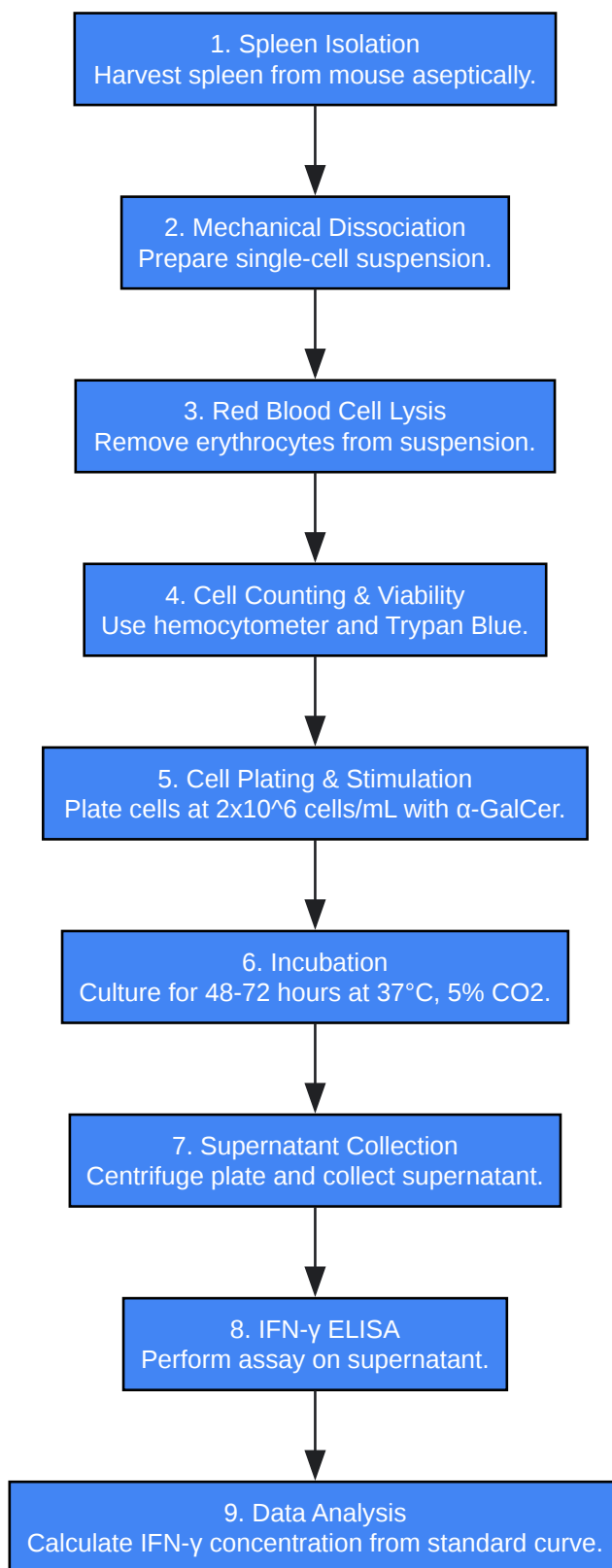
Signaling Pathway and Experimental Overview

The activation of iNKT cells by α -GalCer presented on an Antigen Presenting Cell (APC) initiates a signaling cascade leading to cytokine release. The overall experimental procedure involves isolating splenocytes, stimulating them in vitro, and analyzing the supernatant for IFN- γ .



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Figure 1: α -GalCer presented by CD1d on an APC activates the iNKT cell's TCR, inducing IFN- γ production.



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Figure 2: High-level experimental workflow from spleen isolation to final data analysis.

Experimental Protocols

Part 1: Murine Splenocyte Isolation

This protocol describes the preparation of a single-cell suspension from a mouse spleen. All steps should be performed in a sterile biological safety cabinet.

Materials:

- Mouse Spleen
- Sterile Hank's Balanced Salt Solution (HBSS) or RPMI-1640 medium[5]
- 70 μ m cell strainer
- Sterile 50 mL conical tubes
- Syringe plunger (3 mL or 5 mL)
- Red Blood Cell (RBC) Lysis Buffer
- Fetal Bovine Serum (FBS)
- Complete Culture Medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μ g/mL streptomycin.

Procedure:

- Humanely euthanize the mouse according to approved institutional guidelines.
- Sterilize the abdomen with 70% ethanol and aseptically remove the spleen, placing it into a petri dish containing 5 mL of cold HBSS.[5]
- Place a 70 μ m cell strainer over a 50 mL conical tube.
- Transfer the spleen to the strainer.
- Gently mash the spleen through the strainer using the plunger end of a sterile syringe.[6]
Wash the strainer with an additional 10 mL of HBSS or RPMI to ensure maximum cell

recovery.

- Centrifuge the cell suspension at 300-400 x g for 10 minutes at 4°C.[7][8]
- Discard the supernatant. Resuspend the cell pellet in 2-3 mL of RBC Lysis Buffer and incubate for 2-3 minutes at room temperature.[6][8]
- Add 10 mL of complete culture medium to neutralize the lysis buffer and centrifuge again at 300-400 x g for 10 minutes.
- Discard the supernatant and resuspend the splenocyte pellet in 10 mL of complete culture medium.
- Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion. Viability should be >90%.
- Adjust the cell concentration to 2×10^6 viable cells/mL in complete culture medium.

Part 2: Splenocyte Stimulation with α -Galactosylceramide

Materials:

- Isolated splenocytes at 2×10^6 cells/mL
- α -Galactosylceramide (stock solution typically in DMSO, then diluted in culture medium)
- 96-well flat-bottom cell culture plates
- Vehicle control (DMSO diluted to the same final concentration as the α -GalCer samples)

Procedure:

- Add 100 μ L of the splenocyte suspension (2×10^5 cells) to each well of a 96-well plate.
- Prepare serial dilutions of α -GalCer in complete culture medium. A typical final concentration range for stimulation is 1-100 ng/mL.

- Add 100 μ L of the α -GalCer dilutions to the appropriate wells. For control wells, add 100 μ L of medium with the vehicle control.
- The final volume in each well will be 200 μ L.
- Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
- After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells.
- Carefully collect the supernatant without disturbing the cell pellet. Samples can be assayed immediately or stored at -80°C. Avoid repeated freeze-thaw cycles.[9][10]

Part 3: IFN- γ Sandwich ELISA Protocol

This is a generalized protocol. Always refer to the specific instructions provided with your commercial ELISA kit.

Materials:

- Commercial Mouse IFN- γ ELISA Kit (contains capture antibody, detection antibody, streptavidin-HRP, TMB substrate, stop solution, standards, and wash buffers)
- Collected cell culture supernatants
- 96-well ELISA plate
- Microplate reader capable of reading at 450 nm (with 570 nm correction if available)

Procedure:

- Plate Coating: Dilute the capture antibody in coating buffer and add 100 μ L to each well of the ELISA plate. Seal the plate and incubate overnight at 4°C.[11]
- Washing & Blocking: Aspirate the coating solution and wash the plate 3-5 times with 200-300 μ L of wash buffer per well.[9][12] After the final wash, add 200 μ L of blocking buffer (e.g., Assay Diluent) to each well and incubate for 1-2 hours at room temperature.[11]

- **Standard and Sample Incubation:** Wash the plate again. Prepare a standard curve by performing serial dilutions of the IFN- γ standard. Add 100 μ L of each standard, control, and your experimental samples (supernatants) to the appropriate wells.[9] Incubate for 2 hours at room temperature.[10]
- **Detection Antibody:** Wash the plate. Add 100 μ L of the diluted biotinylated detection antibody to each well.[12] Incubate for 1-2 hours at room temperature.
- **Streptavidin-HRP Incubation:** Wash the plate. Add 100 μ L of diluted Streptavidin-HRP conjugate to each well.[9] Incubate for 20-60 minutes at room temperature, protected from light.
- **Substrate Development:** Wash the plate thoroughly. Add 100 μ L of TMB Substrate Solution to each well.[10] Incubate at room temperature in the dark for 15-30 minutes, monitoring for color development.
- **Stop Reaction:** Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.[9][10]
- **Read Plate:** Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the stop solution.[10]

Data Presentation

Quantitative data from the ELISA should be clearly organized. A standard curve is generated by plotting the OD values of the standards against their known concentrations. The concentration of IFN- γ in the experimental samples is then interpolated from this curve.

Parameter	Specification
Assay Type	Sandwich ELISA
Sample Type	Cell Culture Supernatants, Serum, Plasma[9]
Sensitivity	Typically 2-15 pg/mL[9]
Detection Range	Typically 15 - 1000 pg/mL[9]
Specificity	High specificity for natural and recombinant mouse IFN- γ

Table 1. Typical specifications for a commercial Mouse IFN- γ ELISA Kit.

α -GalCer Concentration (ng/mL)	Mean IFN- γ Concentration (pg/mL) \pm SD
0 (Vehicle Control)	15.2 \pm 4.5
1	250.6 \pm 25.1
10	875.3 \pm 68.9
100	1540.8 \pm 112.4

Table 2. Example of a dose-dependent increase in IFN- γ production by splenocytes stimulated with α -GalCer for 72 hours. Data are presented as mean \pm standard deviation of triplicate wells. (Note: These are representative data and will vary by experiment).

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